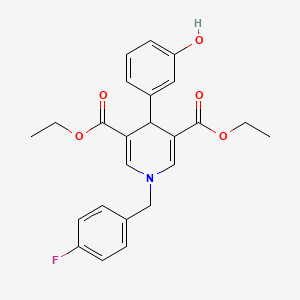![molecular formula C26H29N3O4S B3547991 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3547991.png)
2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
Descripción general
Descripción
2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EMDB or N-[(2R)-2-[[(4-ethylphenyl)sulfonyl](phenyl)amino]-2-(phenyl)ethyl]benzamide.
Mecanismo De Acción
The mechanism of action of EMDB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. EMDB has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. Additionally, EMDB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMDB has several biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and modulation of the immune response. EMDB has been shown to inhibit the activity of several enzymes and signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell growth. Additionally, EMDB has been shown to induce cell cycle arrest and apoptosis in cancer cells. In immunology, EMDB has been shown to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMDB has several advantages for lab experiments, including its potent activity against cancer cells, neuroprotective effects, and modulation of the immune response. However, EMDB also has several limitations, including its complex synthesis method, potential toxicity, and lack of clinical data.
Direcciones Futuras
There are several future directions for research on EMDB, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential clinical applications. Additionally, further studies are needed to determine the safety and toxicity of EMDB and its potential interactions with other drugs. Overall, EMDB shows promising potential for the development of new treatments for cancer, neurodegenerative diseases, and autoimmune disorders.
Aplicaciones Científicas De Investigación
EMDB has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, EMDB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neurology, EMDB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, EMDB has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-3-21-13-7-10-16-24(21)29(34(2,32)33)19-25(30)28-23-15-9-8-14-22(23)26(31)27-18-17-20-11-5-4-6-12-20/h4-16H,3,17-19H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXEBGAPURQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3547922.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3547930.png)

![4-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3547942.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-methanesulfonamide](/img/structure/B3547949.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B3547962.png)
![N-benzyl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3547967.png)
![2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3547974.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547990.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3547998.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-iodo-phenyl)-methanesulfonamide](/img/structure/B3548000.png)
![N-(2,5-dimethoxyphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3548014.png)
![methyl 2-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3548015.png)
![1-(3-chlorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3548028.png)